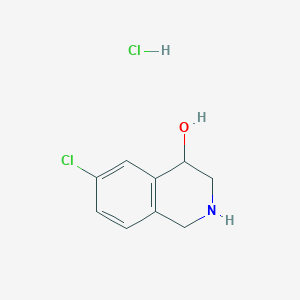
6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 4th position on the tetrahydroisoquinoline ring, along with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate isoquinoline derivative.
Hydroxylation: The hydroxyl group at the 4th position can be introduced through hydroxylation reactions using reagents like sodium hydroxide or hydrogen peroxide.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form using hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Purification: The crude product is purified using techniques like recrystallization, distillation, or chromatography to achieve the desired purity.
Quality Control: Analytical methods such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are used to confirm the identity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: Formation of 6-chloro-1,2,3,4-tetrahydroisoquinolin-4-one.
Reduction: Formation of 1,2,3,4-tetrahydroisoquinolin-4-ol.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting neurological disorders and infectious diseases.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its interaction with enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of isoquinoline derivatives in biological systems.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and hydroxyl groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of enzymes involved in neurotransmitter synthesis or degradation, leading to its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the chlorine and hydroxyl groups, resulting in different biological activities.
6-Bromo-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and biological effects.
6-Methyl-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride: Contains a methyl group instead of chlorine, affecting its chemical properties and applications.
Uniqueness
6-Chloro-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride is unique due to the presence of both chlorine and hydroxyl groups, which confer specific chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and as a probe in biological studies.
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroisoquinolin-4-ol;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-7-2-1-6-4-11-5-9(12)8(6)3-7;/h1-3,9,11-12H,4-5H2;1H |
InChI Key |
YWUQMVDQIFFPPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CN1)C=CC(=C2)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















